molecular formula C11H14ClNO2 B2765982 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride CAS No. 1427380-10-6

1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Cat. No.: B2765982
CAS No.: 1427380-10-6
M. Wt: 227.69
InChI Key: BQGDDXWQKMSCTM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that combines an indene backbone with an aminomethyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-1H-indene, which can be obtained through the hydrogenation of indene.

    Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where the indene derivative reacts with formaldehyde and a primary amine.

    Carboxylation: The final step is the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or primary amines.

Scientific Research Applications

1-(Aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the indene backbone provides structural stability. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclopentanecarboxylic acid hydrochloride: Similar in structure but with a cyclopentane ring instead of an indene backbone.

    1-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride: Features a cyclohexane ring, offering different steric and electronic properties.

Uniqueness

1-(Aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to its indene backbone, which provides distinct electronic and steric characteristics compared to cyclopentane or cyclohexane derivatives. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-(aminomethyl)-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGDDXWQKMSCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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